

AMG7703: A Comprehensive Technical Guide to a Selective GPR43 Chemical Probe

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. [1] This receptor is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolic products of gut microbiota. [1] The study of GPR43 has been significantly advanced by the development of selective chemical probes. Among these, AMG7703 has been identified as a potent and selective allosteric agonist of GPR43, providing a valuable tool to dissect its physiological and pathological roles. [1] This technical guide provides an in-depth overview of AMG7703, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Mechanism of Action

AMG7703 functions as a selective allosteric agonist for GPR43.[1][2] Unlike the endogenous orthosteric agonists (SCFAs) that bind to the primary binding site, **AMG7703** binds to a distinct, allosteric site on the receptor.[2] This interaction leads to a conformational change in the receptor, resulting in its activation. A key feature of **AMG7703** is its ability to not only directly activate GPR43 but also to act as a positive allosteric modulator, enhancing the signaling induced by endogenous ligands like acetate.[2]



Upon binding, **AMG7703** activates both $G\alpha i$ and $G\alpha q$ signaling pathways, which are the primary signaling cascades coupled to GPR43.[3] The activation of these pathways leads to a variety of downstream cellular responses.

Data Presentation

The following tables summarize the quantitative data for **AMG7703**'s activity at human and mouse GPR43.

Table 1: In Vitro Pharmacological Data for AMG7703 at Human and Mouse GPR43 (FFA2)[1]

Assay Type	Species	EC50 / IC50 (μM)
Gαq-coupled Aequorin Inhibition	Human	0.45
Gαq-coupled Aequorin Inhibition	Mouse	1.27
Gαi-coupled cAMP Inhibition	Human	0.7
Gαi-coupled cAMP Inhibition	Mouse	0.96

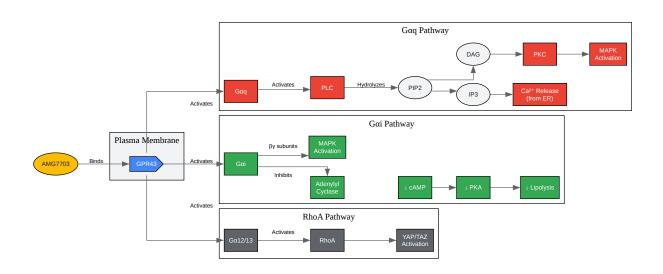
Table 2: Selectivity Profile of AMG7703[4]

Receptor	Activity at 30 μM
FFA1 (GPR40)	Inactive
FFA3 (GPR41)	Inactive
GHSR	Inactive
ETB	Inactive
CCR2	Inactive
CXCR3	Inactive
CXCR4	Inactive
CCR7	Inactive
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Signaling Pathways

GPR43 activation by **AMG7703** initiates a cascade of intracellular events through its coupling to $G\alpha$ and $G\alpha$ proteins.



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Caption: GPR43 signaling pathways activated by AMG7703.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Gαq Signaling: Calcium Mobilization Assay

Foundational & Exploratory





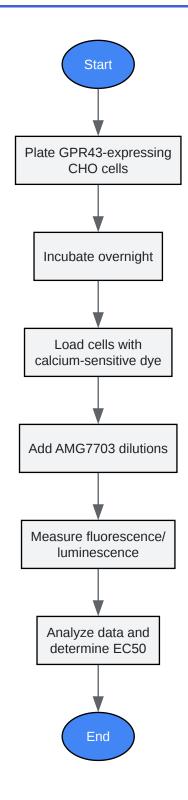
This assay measures the increase in intracellular calcium concentration following GPR43 activation.[1]

Principle: Gaq activation leads to the release of intracellular calcium stores. This change in calcium concentration can be detected using calcium-sensitive fluorescent dyes.[1]

Methodology:

- Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human or mouse
 GPR43 and aequorin in a 96-well plate and culture overnight.
- Compound Preparation: Prepare serial dilutions of AMG7703 in an appropriate assay buffer.
- · Assay Procedure:
 - · Wash the cells with assay buffer.
 - Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
 - Add the diluted AMG7703 to the wells.
 - Immediately measure the fluorescence or luminescence signal using a plate reader capable of kinetic reads.
- Data Analysis:
 - Plot the peak fluorescence/luminescence signal as a function of **AMG7703** concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.





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Caption: Experimental workflow for a calcium mobilization assay.

Gαi Signaling: cAMP Inhibition Assay



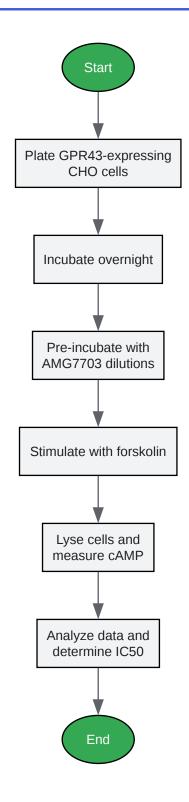
This assay quantifies the ability of **AMG7703** to inhibit cAMP production following $G\alpha i$ activation.[2]

Principle: Gai activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of an adenylyl cyclase activator, such as forskolin.[2]

Methodology:

- Cell Culture: Plate CHO cells stably expressing human or mouse GPR43 in a 384-well plate and culture overnight.
- Compound Preparation: Prepare serial dilutions of AMG7703 in an appropriate assay buffer.
- · Assay Procedure:
 - Pre-incubate the cells with the diluted AMG7703 for a specified time (e.g., 15-30 minutes).
 - Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
 - Incubate for a defined period (e.g., 30 minutes).
 - Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
- Data Analysis:
 - Plot the cAMP signal as a function of **AMG7703** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.





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